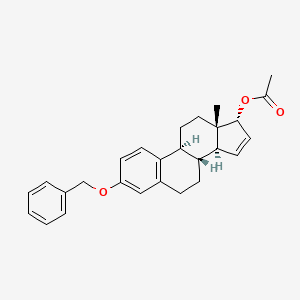
1,1/'-BIS(DICHLOROPHOSPHINO)FERROCENE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-BIS(DICHLOROPHOSPHINO)FERROCENE is a chemical compound with the molecular formula C10H8Cl4FeP2 . It is used as a reactant for the synthesis of ferrocene-based bidentate phosphonite ligands for rhodium (I)-catalyzed enantioselective hydroformylation, metallocene-bridged bisphosphaalkene, and as a catalyst for the synthesis of oligonuclear heterometallic complexes .
Synthesis Analysis
The synthesis of 1,1’-BIS(DICHLOROPHOSPHINO)FERROCENE involves the reaction of bis(dichlorophosphino)ferrocene with four equivalents of ethynylmagnesium bromide, resulting in the formation of the compound in a 76% yield .Molecular Structure Analysis
The molecular structure of 1,1’-BIS(DICHLOROPHOSPHINO)FERROCENE is represented by the SMILES string [Fe].ClP(Cl)c1cccc1.ClP(Cl)c1cccc1 . The molecular weight of the compound is 387.77 g/mol .Chemical Reactions Analysis
1,1’-BIS(DICHLOROPHOSPHINO)FERROCENE is involved in various types of reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
1,1’-BIS(DICHLOROPHOSPHINO)FERROCENE is a light yellow to brown to dark green powder . It has a melting point of 67-71 °C . The compound is moisture sensitive and reacts with water .Wissenschaftliche Forschungsanwendungen
Synthesis of Ferrocene-based Bidentate Phosphonite Ligands
1,1’-Bis(dichlorophosphino)ferrocene is used as a reactant for the synthesis of ferrocene-based bidentate phosphonite ligands . These ligands are used in various chemical reactions, including catalytic processes.
Rhodium (I)-Catalyzed Enantioselective Hydroformylation
This compound plays a crucial role in the rhodium (I)-catalyzed enantioselective hydroformylation . This process is used to convert alkenes into aldehydes, which are important intermediates in the synthesis of various organic compounds.
Synthesis of Metallocene-Bridged Bisphosphaalkene
1,1’-Bis(dichlorophosphino)ferrocene is also used in the synthesis of metallocene-bridged bisphosphaalkene . These compounds have potential applications in the field of materials science and catalysis.
Catalyst for Synthesis of Oligonuclear Heterometallic Complexes
This compound acts as a catalyst for the synthesis of oligonuclear heterometallic complexes . These complexes are used in various fields, including catalysis, magnetism, and materials science.
Ligand for Various Coupling Reactions
1,1’-Bis(dichlorophosphino)ferrocene is suitable as a ligand for various coupling reactions, such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling . These reactions are widely used in organic synthesis.
Synthesis of Functional Macromolecules
The ferrocene core of 1,1’-Bis(dichlorophosphino)ferrocene imparts fine control to catalytic C–C and C–X coupling reactions used to manufacture a range of functional macromolecules . These include tailored dyes, OLED components, precisely engineered conducting polymers, and thermoplastics.
Wirkmechanismus
Target of Action
1,1’-Bis(dichlorophosphino)ferrocene is primarily used as a ligand in various catalytic systems . Its main targets are the catalytic reactions it participates in, such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Mode of Action
The compound interacts with its targets by facilitating the coupling reactions . It acts as a ligand, binding to the metal center of the catalyst and influencing the reactivity of the catalyst .
Biochemical Pathways
The compound is involved in various catalytic pathways that lead to the formation of different organic compounds. These pathways include the Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling . The downstream effects of these pathways are the formation of various organic compounds used in different applications.
Result of Action
The result of the action of 1,1’-Bis(dichlorophosphino)ferrocene is the facilitation of various coupling reactions. This leads to the formation of different organic compounds, including those used in the manufacture of functional macromolecules, tailored dyes, OLED components, and precisely engineered conducting polymers and thermoplastics .
Action Environment
The action, efficacy, and stability of 1,1’-Bis(dichlorophosphino)ferrocene are influenced by various environmental factors. For instance, it is known to react with water , indicating that the presence of moisture could affect its stability and efficacy. Therefore, it is recommended to store it away from water/moisture, strong bases, and oxidizing agents .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1,1'-bis(dichlorophosphino)ferrocene can be achieved through a two-step reaction process. The first step involves the reaction of ferrocene with phosphorus trichloride to form ferrocenylphosphine dichloride. The second step involves the reaction of ferrocenylphosphine dichloride with lithium aluminum hydride to form 1,1'-bis(dichlorophosphino)ferrocene.", "Starting Materials": [ "Ferrocene", "Phosphorus trichloride", "Lithium aluminum hydride" ], "Reaction": [ "Step 1: Ferrocene is reacted with phosphorus trichloride in the presence of anhydrous aluminum chloride as a catalyst to form ferrocenylphosphine dichloride.", "Step 2: Ferrocenylphosphine dichloride is then reacted with lithium aluminum hydride in anhydrous ether to form 1,1'-bis(dichlorophosphino)ferrocene." ] } | |
CAS-Nummer |
142691-70-1 |
Produktname |
1,1/'-BIS(DICHLOROPHOSPHINO)FERROCENE |
Molekularformel |
C10H8Cl4FeP2 10* |
Molekulargewicht |
387.78 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1146245.png)
![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)


![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)
![D-[3-2H]Glucose](/img/structure/B1146262.png)
![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)
